Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992)
Indol-3-yl sodium phosphate
CAS No.: 3318-43-2
Cat. No.: VC20824627
Molecular Formula: C8H8NNaO4P
Molecular Weight: 236.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3318-43-2 |
|---|---|
| Molecular Formula | C8H8NNaO4P |
| Molecular Weight | 236.12 g/mol |
| IUPAC Name | disodium;1H-indol-3-yl phosphate |
| Standard InChI | InChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12); |
| Standard InChI Key | YQSBOERSRZHKIH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na] |
| Boiling Point | greater than or equal to 482 °F at 760 mm Hg (NTP, 1992) |
| Melting Point | greater than 662 °F (decomposes) (NTP, 1992) |
Introduction
Chemical Identification and Structure
Indol-3-yl sodium phosphate belongs to the family of indole derivatives, which are widely recognized as privileged structures in pharmaceutical development. The compound features an indole ring with a sodium phosphate group attached at the 3-position. While specific structural details must be inferred from related compounds, the basic framework combines the aromatic indole moiety with the ionic phosphate group.
Physical Properties
Based on available data, indol-3-yl sodium phosphate presents as a white to off-white powder under standard conditions. The compound's physical characteristics are summarized in the following table:
| Property | Characteristic |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Water soluble |
| State at room temperature | Solid |
| Color stability | Unstable in air (turns blue then black) |
| Odor | Presumed odorless (based on related compounds) |
The compound exhibits notable color changes when exposed to atmospheric conditions, turning blue and eventually black if left exposed to air for more than 120 minutes, with complete color change occurring within 6 hours .
Chemical Reactivity
Indol-3-yl sodium phosphate demonstrates several distinctive reactivity patterns that are important for both handling and application purposes.
Air and Water Reactions
The compound shows significant reactivity with atmospheric components. When exposed to air for extended periods (exceeding 120 minutes), it undergoes a visible color transformation from white to blue and eventually to black within 6 hours . This suggests oxidative processes affecting the indole ring structure. Despite this air sensitivity, the compound is readily soluble in water .
Enzymatic Hydrolysis
One of the most significant reaction pathways for indol-3-yl sodium phosphate involves enzymatic processing. The compound is rapidly hydrolyzed by alkaline phosphatase, forming a derivative that undergoes further oxidation in solution when exposed to ambient oxygen in basic environments . This property may be particularly relevant for its potential applications in biological systems where phosphatase enzymes are present.
Incompatibilities
The compound demonstrates chemical incompatibility with oxidizing agents, which can trigger undesired reactions . This incompatibility necessitates careful consideration when designing reaction conditions or storage protocols.
Structural Relationship to Other Indole Derivatives
Indol-3-yl sodium phosphate belongs to a broader family of indole-containing compounds that have significant biological and pharmaceutical relevance.
Relationship to Indole-3-glycerol Phosphate
The structure of indol-3-yl sodium phosphate shares similarities with indole-3-glycerol phosphate, which is described as a member of the 3-alkylindoles class. Indole-3-glycerol phosphate contains an indole moiety with an alkyl chain at the 3-position and a phosphate group . This related compound is slightly water-soluble and moderately acidic, properties that may be shared by indol-3-yl sodium phosphate.
Comparison with Other (1H-indol-3-yl) Compounds
The indole nucleus is a common structural motif in pharmaceutical compounds, ranking 13th among the most frequently used ring systems in marketed drugs . Reactive (1H-indol-3-yl)methyl electrophiles have been investigated for their potential in synthesizing various indole derivatives, though they present challenges related to undesired dimerization or oligomerization .
Comparative Analysis with Related Phosphate Compounds
Understanding indol-3-yl sodium phosphate in the context of other phosphate compounds provides valuable perspective on its chemical behavior.
Comparison with Sodium Phosphate (Na₃PO₄)
Standard sodium phosphate (Na₃PO₄) differs significantly from indol-3-yl sodium phosphate in both structure and properties. While both contain phosphate groups, Na₃PO₄ is an inorganic salt with a molecular weight of 163.94 g/mol , whereas indol-3-yl sodium phosphate is an organophosphate containing the complex indole ring structure. Sodium phosphate has well-established uses in pH control, water treatment, and as a cleansing agent , while indol-3-yl sodium phosphate likely has more specialized biochemical applications.
| Property | Sodium Phosphate (Na₃PO₄) | Indol-3-yl Sodium Phosphate |
|---|---|---|
| Chemical Nature | Inorganic salt | Organophosphate compound |
| Appearance | Off-white powder | White to off-white powder |
| Stability in air | Stable | Unstable (turns blue, then black) |
| Melting Point | 1,583 °C | Not specified |
| Water Solubility | Soluble | Soluble |
Analytical Considerations
The distinctive properties of indol-3-yl sodium phosphate present both challenges and opportunities for analytical techniques.
Detection and Quantification
The compound's color-changing properties upon air exposure could potentially be utilized for detection purposes. Given its similarity to other indole compounds, analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry, or nuclear magnetic resonance (NMR) spectroscopy would likely be effective for identification and quantification.
Stability Considerations for Analysis
The air sensitivity of indol-3-yl sodium phosphate necessitates special handling during analysis to prevent degradation. Samples would ideally be prepared and analyzed under inert conditions or with minimal air exposure to preserve the compound's native structure.
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